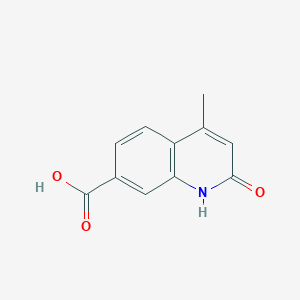

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

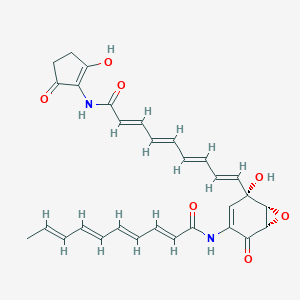

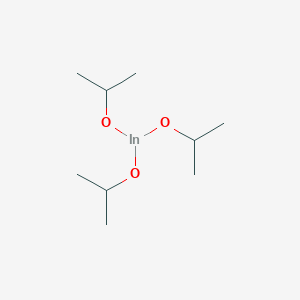

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid . This process is accompanied by decarboxylation with the loss of two molecules of CO2, leading to the formation of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .Molecular Structure Analysis

The IUPAC name of this compound is 2-hydroxy-4-methylquinoline-7-carboxylic acid . The InChI code is 1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 203.2 .Aplicaciones Científicas De Investigación

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

This compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Diuretic Activity

A study has reported the diuretic activity of the compounds synthesized from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkyl amides . This suggests potential applications in the treatment of conditions that benefit from increased diuresis.

Inhibition of Epidermal Growth Factor Receptor (EGF-R) Kinase

Certain derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been found to inhibit epidermal growth factor receptor (EGF-R) kinase. This suggests potential applications in the development of cancer therapeutics, as EGF-R kinase plays a significant role in the proliferation of cancer cells.

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, are used in the synthesis of fused ring systems .

Natural and Synthetic Chemistry

The chemistry of quinoline-2,4-diones, which are structurally similar to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, is unique due to their roles in natural and synthetic chemistry .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSLZIOHCOEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559329 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

CAS RN |

124281-65-8 |

Source

|

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)